1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . This reaction can be promoted under visible light irradiation, forming electron donor-acceptor complexes that undergo single electron transfer reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can form strong interactions with specific amino acid residues, influencing the activity of enzymes and altering biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated and trifluoromethoxylated phenyl derivatives. Compared to these compounds, 1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both trifluoromethoxy and trifluoromethylthio groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one
These compounds share some similarities but differ in their specific chemical structures and reactivity, making each one unique in its applications and effects.
Properties
Molecular Formula |
C11H8F6O2S |
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Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-[3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O2S/c1-6(18)2-7-3-8(19-10(12,13)14)5-9(4-7)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
AJJPGDYXXIPWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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